2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride

Medicinal Chemistry Kinase Inhibitors Conformational Restriction

2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride (CAS 2731014-98-3) is a heterocyclic building block that combines a four-membered azetidine ring with a 4-bromo-2H-1,2,3-triazole moiety. The defining feature of the 2H-triazole core is the N-2 substitution, which distinguishes it from the more common N-1 substituted 1,2,3-triazoles and imparts distinct electronic and steric properties relevant to medicinal chemistry.

Molecular Formula C5H8BrClN4
Molecular Weight 239.50 g/mol
Cat. No. B13614264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride
Molecular FormulaC5H8BrClN4
Molecular Weight239.50 g/mol
Structural Identifiers
SMILESC1C(CN1)N2N=CC(=N2)Br.Cl
InChIInChI=1S/C5H7BrN4.ClH/c6-5-3-8-10(9-5)4-1-7-2-4;/h3-4,7H,1-2H2;1H
InChIKeyGFAVPJUKRPTLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole Hydrochloride: Core Structural & Reactivity Profile


2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride (CAS 2731014-98-3) is a heterocyclic building block that combines a four-membered azetidine ring with a 4-bromo-2H-1,2,3-triazole moiety . The defining feature of the 2H-triazole core is the N-2 substitution, which distinguishes it from the more common N-1 substituted 1,2,3-triazoles and imparts distinct electronic and steric properties relevant to medicinal chemistry [1]. The azetidine ring introduces significant conformational rigidity and a secondary amine handle with a pKa distinct from larger cyclic amines, offering a well-defined vector for further derivatization [2]. The hydrochloride salt form ensures enhanced aqueous solubility and ease of handling, making it a practical choice for multi-step synthetic workflows.

Why Simple 4-Bromo-2H-1,2,3-triazole or Azetidine Analogs Cannot Substitute for This Precise Scaffold


Generic substitution fails because the value of this compound lies in its precise, orthogonal combination of three functional elements, not any single one. Replacing it with a simple 4-bromo-NH-1,2,3-triazole would forfeit the inherent N-2 regioselectivity and the conformational rigidity of the azetidine, leading to a completely different pharmacological and reactivity profile [1]. Conversely, using an N-1 azetidinyl triazole or a pyrazole analog introduces different electronic distribution and metabolic stability, which are known to drastically alter biological activity and off-target profiles in triazolo-azetidine antibacterials and other therapeutic programs [2]. The specific spatial arrangement of the basic azetidine nitrogen relative to the bromine handle on the triazole ring is a critical design parameter in structure-based drug design that cannot be replicated by homologs or isomers [3].

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole Hydrochloride


Azetidine Conformational Constraint vs. Common Piperidine-containing Analogs

The azetidine ring in the target compound provides a critical conformational constraint that is absent in larger cyclic amine analogs. In a comparative study of azetidine- and piperidine-based catalytic systems for Suzuki-Miyaura reactions, the azetidine-containing ligands enabled catalysis at significantly lower loadings (0.001 mol%) compared to typical piperidine systems, demonstrating a quantifiable electronic and steric advantage of the four-membered ring [1]. This translates to a more precisely oriented amine vector for enzyme binding, a property leveraged in the design of γ-secretase modulators, where azetidine substitution directly improved Aβ42 selectivity [2].

Medicinal Chemistry Kinase Inhibitors Conformational Restriction

N-2 Triazole Regiochemistry: Electronic Impact vs. N-1 Isomers

The N-2 substitution on the 1,2,3-triazole ring endows this compound with a distinct electronic profile compared to its N-1 isomer. The bromo-directed N-2 alkylation methodology demonstrates that 4-bromo-NH-1,2,3-triazoles can be alkylated with >95% N-2 selectivity, a critical synthetic achievement [1]. More importantly, N-2-aryl-1,2,3-triazoles have been shown to possess superior metabolic stability compared to N-1 isomers, a key advantage in drug discovery. A dedicated study on highly N2-selective palladium-catalyzed arylation achieved 95-99% N2-selectivity, confirming the ability to harness this specific electronic arrangement [2]. The target compound already has this regiochemistry fixed, providing a validated entry point into this privileged chemical space.

Click Chemistry Medicinal Chemistry Regioselectivity

Single Bromine Handle: Controlled Reactivity vs. 4,5-Dibromo Analogs

The presence of a single bromine atom at the 4-position of the triazole ring offers a single point for further functionalization via cross-coupling, preventing the complex mixture of products that can arise from dihalogenated analogs. The foundational methodology demonstrates that 2-substituted 4-bromo-1,2,3-triazoles undergo efficient Suzuki cross-coupling to form 2,4,5-trisubstituted triazoles, while hydrogenation directly yields 2,4-disubstituted triazoles [1]. This controlled reactivity contrasts sharply with 4,5-dibromo analogs, which can lead to selectivity issues and lower overall yields in stepwise derivatization. The reliable, chemoselective reactivity of the single bromo handle is a key differentiator for procurement, ensuring predictable synthetic outcomes.

Cross-Coupling Building Blocks Synthetic Efficiency

Azetidine NH Basicity: A Quantifiably Different Handle vs. Pyrrolidine or Piperidine Isosteres

The secondary amine within the azetidine ring possesses a distinctly lower pKa (approximately 8-9 for the conjugate acid) compared to pyrrolidine (pKa ~11.3) and piperidine (pKa ~11.2) analogs [1]. This difference in basicity directly influences the compound's physicochemical properties, including solubility, permeability, and binding interactions. In a study of N-substituted azetidines as nucleophiles, their reactivity towards bromoaromatic compounds was found to be controlled and distinct from larger cyclic amines [2]. The hydrochloride salt form of the target compound further standardizes this property, providing a well-defined, protonated amine for salt metathesis or direct use in coupling reactions, a practical advantage for reproducible high-throughput experimentation.

pKa Amine Basicity Drug Design

Bioisosteric Scaffold Advantage: In-Class Antibacterial Activity Data

A high-throughput screening campaign identified the N-substituted triazolo-azetidine scaffold—the exact core of the target compound—as a novel class of antibacterials. The primary hit demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with evidence of translation inhibition (26% at 160 µg/mL) and no SOS-response or eukaryotic cytotoxicity [1]. Crucially, within a series of direct structural analogs bearing the same or bioisosteric scaffold, an optimized compound achieved an MIC of 6.25 µg/mL, approaching the potency of Erythromycin (MIC=2.5-5 µg/mL) [1]. This establishes the triazolo-azetidine core as a validated and active starting point, in contrast to structurally similar but inactive or less selective isosteric derivatives that were screened alongside it [2].

Antibacterial Bioisostere Translation Inhibition

Patent-Backed Potential: Validated Use in Gamma Secretase Modulator Programs

The azetidinotriazole compound class is explicitly protected in a key patent (US 9,611,254) for gamma secretase modulators, where azetidinyl substituents are claimed to show excellent pIC50 values for Aβ42 reduction, a critical target in Alzheimer's disease [1]. The patent states that the azetidinyl group improves selectivity for Aβ42 and can reduce the Aβ42/40 ratio [1]. While the specific target compound is a building block, its core structure is directly represented in the patent's general formula (I), which encompasses 2-(azetidin-3-yl)-2H-1,2,3-triazole derivatives. This contrasts with non-azetidine analogs that lack this specific selectivity, highlighting a clear, patent-backed rationale for prioritizing this structural motif.

Alzheimer's Disease Gamma Secretase Modulator Aβ42 Selectivity

Application Scenarios for 2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole Hydrochloride: From Evidence to Use


Medicinal Chemistry: Lead Generation for Novel Translation Inhibiting Antibacterials

The triazolo-azetidine scaffold has been validated as a novel antibacterial with a translation inhibition mechanism and no cytotoxicity to eukaryotic cells [1]. The target compound's single bromine handle allows for rapid, chemoselective Suzuki coupling to generate focused libraries aimed at improving MIC from 12.5 µg/mL towards the 6.25 µg/mL achieved by optimized analogs [1]. Its N-2 regioisomer purity and azetidine pKa are critical SAR parameters for this series.

Chemical Biology: Development of Selective Gamma Secretase Modulator Probes

The azetidinotriazole core is patented for its ability to selectively modulate Aβ42 production, a hallmark of Alzheimer's pathology [2]. The target compound's hydrochloride salt form and free azetidine NH provide a versatile starting point for appending aromatic groups known to enhance pIC50. The conformational constraint of the azetidine ring is a key design feature for achieving target selectivity, as outlined in the patent [2].

Synthetic Methodology: A Defined Building Block for N-2 Triazole Drug Discovery Libraries

The compound serves as a high-value starting material for accessing the N-2 substituted 1,2,3-triazole chemical space, which has been shown to be synthetically challenging yet highly desirable for its distinct electronic and metabolic stability profile [3]. Its fixed N-2 regioisomer status (100% purity) eliminates the need for isomer separation, streamlining the production of diverse 2,4,5-trisubstituted triazoles via Suzuki coupling or 2,4-disubstituted triazoles via hydrogenolysis [4].

Physicochemical Property Tuning: Fine-Tuning Basicity and Permeability in CNS Programs

The azetidine ring's significantly lower pKa (~8-9) compared to pyrrolidine (pKa ~11.3) or piperidine (pKa ~11.2) makes this compound a crucial tool for medicinal chemists aiming to reduce amine basicity to improve CNS penetration or reduce hERG and other off-target liabilities [5]. The hydrochloride salt provides a consistent, protonated form for salt screening and formulation studies.

Quote Request

Request a Quote for 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.